molecular formula C7H7F3N2O B2754026 4-Amino-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one CAS No. 1219089-39-0

4-Amino-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one

Cat. No.: B2754026
CAS No.: 1219089-39-0
M. Wt: 192.141
InChI Key: BXVGEGBDMYNLKC-UHFFFAOYSA-N
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Description

4-Amino-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one is a chemical compound that holds promise for scientific research. It is used in the preparation of pyrrolidinecarboxamide derivatives as interaction inhibitors between P53 and MDM2 proteins, which are useful in the treatment of cancers .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridinone ring with an amino group at the 4th position and a 2,2,2-trifluoroethyl group at the 1st position .

Scientific Research Applications

Synthesis and Structural Variability

Research demonstrates the versatility of pyridine and its derivatives in forming a variety of structural motifs when reacted with silver(I) salts. The variability in structures through effects of ligand ratio, anion, hydrogen bonding, and pi-stacking highlights the compound's potential in designing coordination polymers with tailored properties (Feazell, Carson, & Klausmeyer, 2006).

Ligand Synthesis for Metal Ions

The synthesis of 4-functionalized pyridine-based ligands for metal ions showcases the compound's utility in creating terdentate ligands, which can bind metal ions through nitrogen atoms. This application is crucial for developing catalysts and materials for chemical reactions and processes (Vermonden, Branowska, Marcelis, & Sudhölter, 2003).

Novel Synthesis Methods

A new strategy for the synthesis of poly-substituted pyridines via C-F bond breaking of the fluoroalkyl group reveals the compound's potential in simplifying the production of pyridine derivatives. This metal-free approach underlines the efficiency and environmental friendliness of synthesizing pyridine derivatives (Chen et al., 2010).

Spectroscopic and Structural Investigations

Studies on similar pyridine derivatives using FT-IR, NMR, docking, and DFT methods have provided insights into their structural and spectral properties, suggesting the compound's relevance in drug discovery and molecular design due to its synthetic flexibility and high yield (Kumar et al., 2020).

Drug Discovery and Medicinal Chemistry

The development of a kinase-focused library using pyrazolo[4,3-c]pyridin-4(5H)-ones underscores the potential of pyridine derivatives in medicinal chemistry. Their ability to bind ATP-competitive sites on kinase enzymes highlights their utility in developing cancer drug targets (Smyth et al., 2010).

Safety and Hazards

The compound is harmful if swallowed . Other specific safety and hazard information was not found in the search results.

Properties

IUPAC Name

4-amino-1-(2,2,2-trifluoroethyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c8-7(9,10)4-12-2-1-5(11)3-6(12)13/h1-3H,4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVGEGBDMYNLKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C=C1N)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219089-39-0
Record name 4-amino-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one
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